molecular formula C13H18N2O2S B246245 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B246245
M. Wt: 266.36 g/mol
InChI Key: ZPOZVHBFAVHLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CPCCOEt, is a chemical compound that has been widely used in scientific research for its unique properties.

Scientific Research Applications

2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been widely used in scientific research as a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been used to study the role of mGluR1 in these processes, as well as in various disease states such as Parkinson's disease, Alzheimer's disease, and epilepsy.

Mechanism of Action

2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide acts as a competitive antagonist of mGluR1, binding to the receptor and preventing the binding of glutamate, the endogenous ligand. This results in a decrease in the activity of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, a key process involved in learning and memory. 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and epilepsy.

Advantages and Limitations for Lab Experiments

2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful tool for studying the role of mGluR1 in various physiological and disease states. However, it should be noted that 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not a completely selective antagonist of mGluR1 and can also bind to other receptors, such as mGluR5. Additionally, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of interest is the development of more selective mGluR1 antagonists with improved pharmacological properties. Additionally, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide could be used to study the role of mGluR1 in other disease states, such as depression and anxiety. Finally, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide could be used in combination with other compounds to investigate the potential for synergistic effects in various experimental settings.
In conclusion, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a valuable tool for studying the role of mGluR1 in various physiological and disease states. While there are limitations to its use, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been widely used in scientific research and has provided valuable insights into the function of this important receptor. Further research is needed to fully understand the potential of 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and other mGluR1 antagonists in various experimental settings.

Synthesis Methods

2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene with the corresponding amine in the presence of a base, followed by acylation with 2,2-dimethylpropanoyl chloride. The resulting compound can then be purified using standard techniques such as column chromatography.

properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)12(17)15-11-9(10(14)16)7-5-4-6-8(7)18-11/h4-6H2,1-3H3,(H2,14,16)(H,15,17)

InChI Key

ZPOZVHBFAVHLLC-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N

Origin of Product

United States

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